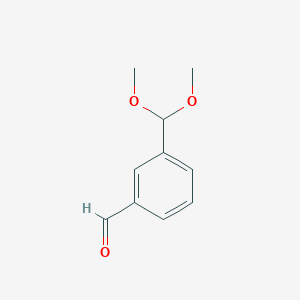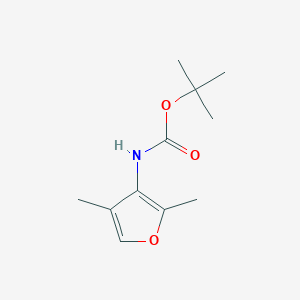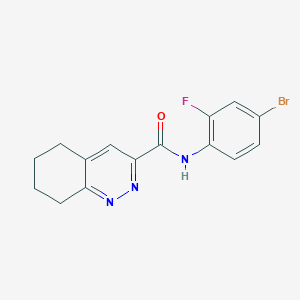
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide, also known as BFTC, is a chemical compound that has been widely used in scientific research due to its unique properties. BFTC is a cinnoline derivative that has shown promising results in various research studies.
科学研究应用
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been extensively studied for its potential use in various scientific research studies. One of the primary applications of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is in the field of neuroscience. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to inhibit the uptake of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on behavior and cognition.
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been studied for its potential use in cancer research. Studies have shown that N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
作用机制
The mechanism of action of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves the inhibition of the uptake of dopamine and norepinephrine. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby preventing their uptake. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can increase the levels of dopamine and norepinephrine in the brain, which can have effects on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
实验室实验的优点和局限性
One of the advantages of using N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in lab experiments is its specificity. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide selectively inhibits the uptake of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in lab experiments is its solubility. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments that require aqueous solutions.
未来方向
There are several future directions for the use of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in scientific research. One potential direction is in the development of new cancer therapies. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies.
Another future direction is in the study of the effects of dopamine and norepinephrine on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide's specificity in inhibiting the uptake of these neurotransmitters makes it a useful tool in studying their effects.
Conclusion:
In conclusion, N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a cinnoline derivative that has been extensively studied for its potential use in scientific research. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide's specificity in inhibiting the uptake of dopamine and norepinephrine makes it a useful tool in studying the effects of these neurotransmitters on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
合成方法
The synthesis of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves the reaction of 4-bromo-2-fluoroaniline with 3-acetyl-5,6,7,8-tetrahydrocinnoline in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product, N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide. The synthesis of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been optimized to ensure high yields and purity.
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFN3O/c16-10-5-6-13(11(17)8-10)18-15(21)14-7-9-3-1-2-4-12(9)19-20-14/h5-8H,1-4H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIOMCHTENWXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

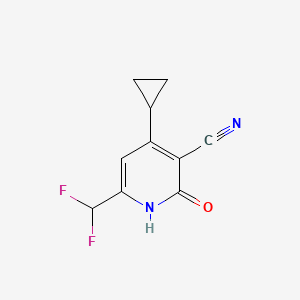
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2788780.png)

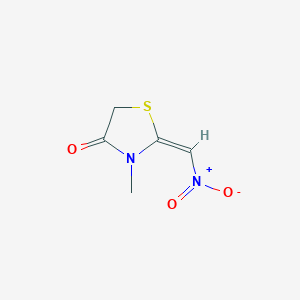
![1-(4-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2788786.png)
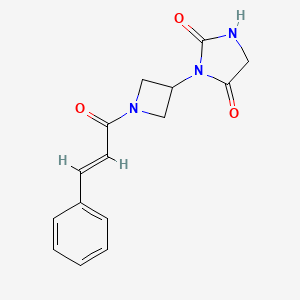
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2788789.png)
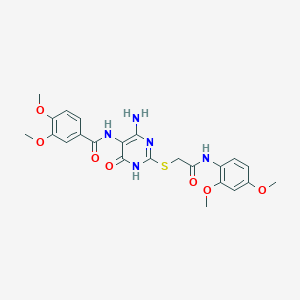
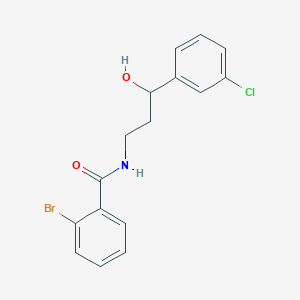
![N-[(5-butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2788793.png)
![1-(5-Chloro-2-methylphenyl)-4-[4-(1,1-dioxidoisothiazolidin-2-yl)benzoyl]piperazine](/img/structure/B2788794.png)
![N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide](/img/structure/B2788796.png)
